7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H10ClN3O3S and its molecular weight is 395.82. The purity is usually 95%.
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Scientific Research Applications
Amnesia-Reversal Activity
Research has demonstrated that derivatives of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones possess amnesia-reversal activity in animal models. These compounds, synthesized and evaluated for their ability to reverse electroconvulsive shock (ECS) induced amnesia in mice, showcase the therapeutic potential of cyclic imides in cognitive disorders. The study explored structure-activity relationships, highlighting the importance of ring size, the presence of heteroatoms, and alkyl substituents on biological activity (Butler et al., 1987).
π-Interactions and Hydrogen Bonding
Another study focused on charge-separated modified nucleobases, specifically examining π-interactions and hydrogen bonding of self-complementary cationic and betainic uracils. This research provides insight into the electronic properties of compounds that incorporate heteroaromatics, which could be relevant for understanding the interactions and properties of 7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives (Schmidt et al., 1999).
Autorecycling Oxidation
The novel synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives revealed their capability to oxidize amines and alcohols in an autorecycling process. This finding suggests potential applications in chemical synthesis and organic transformations, highlighting the versatility of pyrrole derivatives in catalysis and organic reactions (Mitsumoto & Nitta, 2004).
Nitrogen-embedded Materials
Research on nitrogen-embedded small-molecule semiconducting materials, including derivatives of pyrrolo[2,3-b]pyridine, demonstrates the effect of chlorine atoms on electrochemical, self-assembly, and carrier transport properties. Such studies are crucial for developing advanced materials for electronic applications, suggesting potential areas of exploration for the compound (Zhou et al., 2019).
Properties
IUPAC Name |
7-chloro-1-pyridin-3-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3O3S/c20-11-3-4-13-12(8-11)16(24)14-15(10-2-1-5-21-9-10)23(18(25)17(14)26-13)19-22-6-7-27-19/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZYMFIOEAUNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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